molecular formula C8H12N2O2 B2679439 (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2551115-01-4

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol

Cat. No. B2679439
CAS RN: 2551115-01-4
M. Wt: 168.196
InChI Key: XMPNORUQSBRMQN-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrano-pyrazoles, which are fused heterocyclic compounds. These compounds are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and kinase inhibitory activities .


Synthesis Analysis

Pyrano-pyrazoles can be synthesized through various methods. One common method involves the intramolecular nitrile oxide cycloaddition (INOC) reaction . Another method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of pyrano-pyrazoles can be confirmed by detailed 1H, 13C, and 15N NMR spectroscopic experiments and HRMS measurements .


Chemical Reactions Analysis

The chemical reactions involving pyrano-pyrazoles are typically 1,3-dipolar cycloaddition reactions of nitrile oxides .

Scientific Research Applications

Synthesis and Bioevaluation of Pyrazole Derivatives Pyrazoles, including compounds like (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol, have garnered attention due to their significant agrochemical and pharmaceutical activities. Researchers have developed novel synthetic strategies under various conditions, highlighting the compound's potential in creating substances with antimicrobial, antifungal, antiviral, and antioxidant properties. This underscores the compound's relevance in developing new drugs and agrochemical products (Sheetal et al., 2018).

Methanol's Role in Chemical Synthesis While not directly related to (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol, methanol plays a crucial role in chemical synthesis, serving as a solvent or reagent in the synthesis of various compounds, including pyrazole derivatives. Its role in producing biodiesel, as a fuel, and in creating other chemicals underscores the interconnectedness of methanol in chemical synthesis processes, potentially involving the synthesis of pyrazole derivatives (A. Cybulski, 1994).

Environmental and Toxicological Considerations While focusing on the applications of specific chemical compounds, it's also important to consider the environmental and health aspects of related chemicals like methanol. Understanding the toxicology, environmental fate, and safe handling of methanol is crucial in the context of synthesizing and working with pyrazole derivatives to ensure environmental sustainability and safety (M. Pohanka, 2015).

Mechanism of Action

While the specific mechanism of action for “(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol” is not known, many pyrano-pyrazoles are known to exhibit their biological activities through various mechanisms. For example, some are known to inhibit the enzyme poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair damage .

Future Directions

The future directions for research on pyrano-pyrazoles could include further exploration of their biological activities and potential applications in medicine. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-8-2-3-12-5-6(8)7(4-11)9-10/h11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPNORUQSBRMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol

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